molecular formula C9H9ClFNO B8768710 3-Chloro-4-fluoro-n,n-dimethylbenzamide

3-Chloro-4-fluoro-n,n-dimethylbenzamide

Cat. No.: B8768710
M. Wt: 201.62 g/mol
InChI Key: CFTIEERQYDTPAZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N,N-dimethylbenzamide (CAS: 871657-07-7) is a halogenated benzamide derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol. Key physicochemical properties include a predicted density of 1.253±0.06 g/cm³, boiling point of 319.5±32.0 °C, and acidity (pKa) of -1.79±0.70 . The compound features a benzamide backbone substituted with chlorine at the 3-position, fluorine at the 4-position, and two methyl groups on the amide nitrogen.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-chloro-4-fluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C9H9ClFNO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3

InChI Key

CFTIEERQYDTPAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N,N-dimethylbenzamide (1a)

  • Structure : Chlorine at the 4-position on the benzene ring; lacks the 4-fluoro substituent.
  • Reactivity: Used in cobalt-catalyzed Suzuki biaryl coupling reactions to synthesize biphenylcarboxamides.
  • Spectroscopy : ¹³C NMR data (CDCl₃) shows carbonyl (δ 168.47 ppm) and aromatic carbons (δ 120–140 ppm), consistent with halogen and dimethylamide electronic effects .

N,N-Dimethyl-4-(trifluoromethyl)benzamide (3-t)

  • Structure : Trifluoromethyl (-CF₃) group at the 4-position instead of chloro-fluoro substituents.
  • Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than Cl or F, significantly lowering the electron density of the aromatic ring. This could enhance acidity (lower pKa) and influence reactivity in electrophilic substitution or metal-catalyzed reactions .

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

  • Structure : Chlorine at the 3-position on the phenyl ring, coupled with a tetrahydrofuran-based substituent.
  • Application : Used as a fungicide. The additional cyclic substituent introduces steric bulk and hydrogen-bonding capacity, which are absent in 3-chloro-4-fluoro-N,N-dimethylbenzamide. These features likely enhance its binding to fungal targets compared to simpler dimethylbenzamides .

N,N-Dimethylbenzamide (Parent Compound)

  • Structure: No halogen or CF₃ substituents.
  • Chromatographic Behavior : Retention indices in chromatography are significantly lower (-80 units) compared to primary benzamides due to reduced polarity from N,N-dimethyl substitution. This suggests that this compound would exhibit similarly low retention in chromatographic systems, favoring faster elution .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Feature(s)
This compound 3-Cl, 4-F, N,N-dimethyl 201.63 319.5±32.0 1.253±0.06 -1.79±0.70 Dual halogenation for electronic modulation
4-Chloro-N,N-dimethylbenzamide 4-Cl, N,N-dimethyl ~183.6 (calculated) Not reported Not reported Not reported Simpler halogenation; Suzuki coupling utility
N,N-Dimethyl-4-(trifluoromethyl)benzamide 4-CF₃, N,N-dimethyl ~231.6 (calculated) Not reported Not reported < -2 (estimated) Strong electron withdrawal for enhanced acidity
N-Methylbenzamide N-methyl 135.16 290 (lit.) 1.150 ~1.5 Baseline for retention index comparisons

Key Observations:

  • Halogen Effects: The dual chloro-fluoro substitution in this compound creates a unique electronic profile, balancing electron withdrawal (Cl, F) and steric effects. This contrasts with mono-halogenated analogs like 4-chloro-N,N-dimethylbenzamide, which lack synergistic electronic modulation.
  • Polarity and Solubility : N,N-dimethyl substitution reduces polarity across all derivatives, as evidenced by lower chromatographic retention indices compared to primary amides .
  • Acidity: The predicted pKa of -1.79 for this compound suggests moderate acidity, likely intermediate between non-halogenated and CF₃-substituted analogs.

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